molecular formula C7H9N2NaO2S B2493871 Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate CAS No. 1909325-38-7

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate

Cat. No.: B2493871
CAS No.: 1909325-38-7
M. Wt: 208.21
InChI Key: QJDIGRDKEHHFGF-UHFFFAOYSA-M
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Description

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate ( 1909325-38-7) is a critical organic intermediate in pharmaceutical research, particularly valued for its role in the synthesis of advanced β-lactam antibiotics. The compound features a 2-aminothiazole-4-yl moiety, a structural component recognized as a privileged pharmacophore in antimicrobial drug design . This specific sodium salt form, with a molecular formula of C7H9N2NaO2S and a molecular weight of 208.21, offers enhanced solubility and stability for synthetic applications . Its primary research application is as a key building block in the construction of cephalosporin-class antibiotics, such as Ceftazidime . The 2-aminothiazole ring system is instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of these drugs, contributing to their broad-spectrum activity against Gram-negative bacteria . Researchers utilize this compound to develop new derivatives aimed at overcoming bacterial resistance mechanisms. The product is offered For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

sodium;2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.Na/c1-7(2,5(10)11)4-3-12-6(8)9-4;/h3H,1-2H3,(H2,8,9)(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDIGRDKEHHFGF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)N)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate typically involves the reaction of 2-amino-1,3-thiazole with a suitable alkylating agent. One common method includes the use of ethyl 2-bromo-2-methylpropanoate as the alkylating agent, which reacts with 2-amino-1,3-thiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility (Water) Applications
Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate C₇H₉N₂NaO₂S 216.21 Amino-thiazole, sodium carboxylate High Pharmaceutical intermediates
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid C₆H₈N₂O₂S 172.20 Amino-thiazole, carboxylic acid Moderate Medicinal chemistry scaffolds
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate C₇H₁₀N₂O₂S 186.23 Amino-thiazole, ethyl ester Low Synthetic intermediate
Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate C₇H₉NO₂S 179.22 Methyl-thiazole, sodium carboxylate Moderate Research applications
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate C₈H₁₀N₃O₃S 229.25 Methoxyimino, methyl ester Low Cephalosporin synthesis

Key Research Findings

Synthetic Utility: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate () is a pivotal precursor for bi-heterocyclic compounds, including the target sodium salt. Alkylation and hydrolysis steps can introduce the methyl branch and convert esters to sodium salts .

Bioactivity: Amino-thiazole derivatives with carboxylate groups (e.g., ) show enhanced binding to enzymatic targets, such as bacterial transpeptidases, due to hydrogen-bonding interactions .

Solubility Advantages : Sodium salts like the target compound outperform ester derivatives () in aqueous solubility, critical for injectable formulations .

Biological Activity

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is a compound derived from the thiazole family, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and research findings.

Target of Action
this compound acts primarily through interactions with various biological targets. Its thiazole structure allows it to participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity and function.

Mode of Action
The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, similar thiazole derivatives have been identified as ATP-competitive inhibitors for cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Biochemical Pathways

This compound influences a variety of biochemical pathways:

  • Cell Proliferation: It may modulate pathways involved in cell growth and division.
  • Inflammation: The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response .
  • Microbial Growth: Research suggests potential antimicrobial effects against various pathogens.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is vital for assessing its therapeutic efficacy. Key aspects include:

  • Absorption and Distribution: The sodium salt form enhances solubility, potentially improving bioavailability.
  • Metabolism: The compound is likely metabolized through common pathways involving oxidation and reduction reactions.
  • Excretion: The elimination route remains to be fully characterized but may involve renal pathways due to its ionic nature.

Case Studies

  • Anti-inflammatory Activity
    A study evaluated the anti-inflammatory effects of similar thiazole derivatives. The compound demonstrated significant inhibition of COX enzymes (IC50 values: COX-1 = 314 µg/mL; COX-2 = 130 µg/mL) and showed promising results in reducing edema in animal models .
  • Antimicrobial Effects
    In vitro studies have indicated that this compound exhibits antimicrobial activity against a range of bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or function .

Summary Table of Biological Activity

Activity TypeMechanismReference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialDisruption of cell wall synthesis
Cell proliferationInhibition of CDKs

Q & A

Q. What synthetic methodologies are recommended for Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate?

The synthesis of thiazole-containing compounds typically involves condensation reactions between thiourea derivatives and α-halo ketones or aldehydes. For example, the thiazole ring in structurally similar compounds is formed via cyclization of thiourea with α-bromo ketones under reflux conditions. Post-synthesis purification often includes recrystallization from methanol or ethanol, followed by characterization via NMR, IR, and elemental analysis to confirm purity and structure . For sodium salt formation, neutralization of the carboxylic acid precursor with sodium hydroxide is standard.

Q. How is the compound characterized structurally and chemically post-synthesis?

Key techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly the thiazole ring’s substituents and methylpropanoate backbone .
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretching in the carboxylate, N-H in the amino group) .
  • X-ray Crystallography : For absolute configuration determination. Software like SHELXL (for refinement) and WinGX (for data processing) are widely used to resolve crystal structures .
  • Elemental Analysis : To validate empirical formulas and purity .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

High-resolution crystallography may reveal disorder in the thiazole ring or sodium counterion, requiring anisotropic displacement parameter (ADP) refinement in SHELXL. Twinning, common in carboxylate salts, can be managed using twin-law matrices in SHELXPRO. Hydrogen bonding networks (e.g., between the amino group and carboxylate oxygen) should be validated via graph-set analysis to ensure chemically plausible interactions .

Q. How can researchers resolve contradictions in reported bioactivity data for thiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:

  • Assay Variability : Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Structural Analogues : Comparing substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhancing antimicrobial activity) .
  • Solubility/Purity : Ensuring sodium salt forms are fully dissolved in assay media and confirming purity via HPLC.

Q. What computational strategies predict intermolecular interactions in sodium salt crystals?

Hydrogen-bonding patterns can be modeled using graph-set analysis (Etter’s methodology) to classify motifs like D (donors) and A (acceptors). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometries and electrostatic potential surfaces, revealing preferred binding sites. Software like Mercury (CCDC) visualizes packing diagrams .

Q. How are structure-activity relationships (SARs) designed for derivatives of this compound?

SAR studies focus on:

  • Thiazole Modifications : Introducing halogens or methyl groups at the 4-position to enhance steric effects.
  • Propanoate Backbone : Varying alkyl chain length to alter lipophilicity and bioavailability.
  • Sodium Counterion Substitution : Testing potassium or ammonium salts to assess ion-dependent solubility. Biological evaluation typically includes enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and cytotoxicity profiling .

Methodological Notes

  • Software Citations : SHELX , WinGX , and ORTEP-III are standard in crystallography.
  • Experimental Reproducibility : Detailed protocols for synthesis (reflux times, solvent ratios) and characterization (NMR parameters) are critical for replication .

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